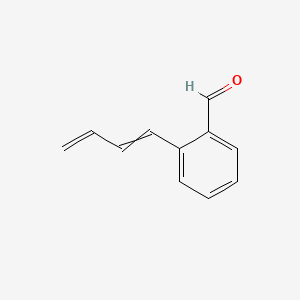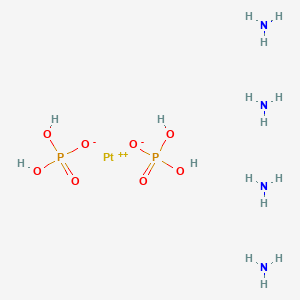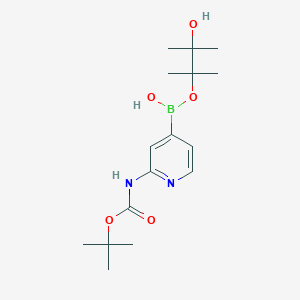
D,L-3-Isocyano-n-butyric acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D,L-3-Isocyano-n-butyric acid methyl ester: is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol. It is known for its unique structure, which includes an isocyano group attached to a butyric acid methyl ester backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D,L-3-Isocyano-n-butyric acid methyl ester typically involves the reaction of methyl ketones with liquid ammonia to form imine intermediates. These intermediates are then treated with hydroxylamine-O-sulfonic acid to produce the desired diaziridines. The reaction conditions require careful control of temperature and pH to ensure the successful formation of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required conditions. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: D,L-3-Isocyano-n-butyric acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted butyric acid derivatives.
Applications De Recherche Scientifique
D,L-3-Isocyano-n-butyric acid methyl ester is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of D,L-3-Isocyano-n-butyric acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The compound’s effects are mediated through specific pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Methyl butyrate: Similar ester structure but lacks the isocyano group.
Butyric acid: Similar carboxylic acid backbone but without the ester and isocyano groups.
Isocyanobutane: Contains the isocyano group but differs in the carbon chain structure.
Uniqueness: D,L-3-Isocyano-n-butyric acid methyl ester is unique due to the presence of both the isocyano group and the butyric acid methyl ester backbone. This combination imparts distinctive chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
methyl 3-isocyanobutanoate |
InChI |
InChI=1S/C6H9NO2/c1-5(7-2)4-6(8)9-3/h5H,4H2,1,3H3 |
Clé InChI |
LYNKQPVWQDZAHG-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OC)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)

![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)



![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)

![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)




